2-(Diethylamino)-N-tert-pentylacetamide hydrochloride

Acute Toxicology Local Anesthetic Safety Screening Preclinical LD50 Determination

2-(Diethylamino)-N-tert-pentylacetamide hydrochloride (CAS 109342-47-4), also designated as N,N-diethyl-glycine tert-pentylamide hydrochloride or TR 374, is a synthetic amino-amide compound belonging to the diethylaminoacetamide class that includes the clinically ubiquitous local anesthetic lidocaine. Its molecular formula is C₁₁H₂₅ClN₂O with a molecular weight of 236.78 g/mol.

Molecular Formula C11H25ClN2O
Molecular Weight 236.78 g/mol
CAS No. 109342-47-4
Cat. No. B020938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)-N-tert-pentylacetamide hydrochloride
CAS109342-47-4
Synonymsdiethyl-(2-methylbutan-2-ylcarbamoylmethyl)azanium chloride
Molecular FormulaC11H25ClN2O
Molecular Weight236.78 g/mol
Structural Identifiers
SMILESCCC(C)(C)NC(=O)C[NH+](CC)CC.[Cl-]
InChIInChI=1S/C11H24N2O.ClH/c1-6-11(4,5)12-10(14)9-13(7-2)8-3;/h6-9H2,1-5H3,(H,12,14);1H
InChIKeyUFDWMKMCHYPISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)-N-tert-pentylacetamide Hydrochloride (CAS 109342-47-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


2-(Diethylamino)-N-tert-pentylacetamide hydrochloride (CAS 109342-47-4), also designated as N,N-diethyl-glycine tert-pentylamide hydrochloride or TR 374, is a synthetic amino-amide compound belonging to the diethylaminoacetamide class that includes the clinically ubiquitous local anesthetic lidocaine . Its molecular formula is C₁₁H₂₅ClN₂O with a molecular weight of 236.78 g/mol . The compound carries the RTECS registry number AB7250100 and has documented acute toxicity data in rodents dating to 1956 . Physicochemical parameters include a boiling point of 308.1°C at 760 mmHg, a flash point of 140.1°C, a computed polar surface area (PSA) of 33.54 Ų, and a vapor pressure of 0.000696 mmHg at 25°C . It is catalogued as a research chemical for non-human, non-veterinary investigational use by multiple international suppliers .

Why 2-(Diethylamino)-N-tert-pentylacetamide Hydrochloride Cannot Be Substituted by Lidocaine, Procaine, or Tetracaine in Research and Industrial Applications


Although 2-(diethylamino)-N-tert-pentylacetamide hydrochloride shares the diethylaminoacetamide pharmacophoric core with lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), it differs fundamentally in the identity of the amine-substituent moiety: a fully aliphatic tert-pentyl (1,1-dimethylpropyl) group replaces the aromatic 2,6-dimethylphenyl ring . This structural divergence carries cascading consequences for metabolism, allergic potential, analytical detectability, and toxicity profile. Unlike ester-type local anesthetics (procaine, tetracaine) that generate immunogenic para-aminobenzoic acid (PABA) metabolites, and unlike aromatic amide anesthetics (lidocaine) that undergo hepatic CYP450-mediated aromatic hydroxylation, the tert-pentyl analog presents a distinct metabolic fate driven by N-dealkylation of the tertiary amine and hydrolysis of the amide bond, without the aromatic ring hydroxylation pathway that dominates lidocaine clearance [1][2]. Generic substitution within this compound class, without consideration of the tert-pentyl-for-aryl exchange, risks invalidating structure-activity conclusions in pharmacological research, introducing uncharacterized toxicity profiles in formulation development, or compromising analytical selectivity in method validation [3]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Comparative Evidence: 2-(Diethylamino)-N-tert-pentylacetamide Hydrochloride vs. Lidocaine, Procaine, and Tetracaine


Acute Oral Toxicity: 2.4-Fold Lower Lethality Than Lidocaine and 2.3-Fold Lower Than Tetracaine in Mice

In rodent acute toxicity testing, 2-(diethylamino)-N-tert-pentylacetamide hydrochloride exhibits an oral LD50 of 690 mg/kg in mice , which is substantially higher (i.e., less acutely lethal) than that of lidocaine hydrochloride (oral LD50 292 mg/kg in mice [1]), procaine hydrochloride (oral LD50 350 mg/kg in mice [2]), and tetracaine (oral LD50 300 mg/kg in mice [3]). The intraperitoneal LD50 of the target compound is 280 mg/kg , compared to lidocaine i.p. LD50 of 105 mg/kg [1], representing a 2.7-fold difference. These data originate from the 1956 Thérapie report and cross-referenced comparator studies. All data are from the same species (mouse) and route (oral), enabling cross-study comparison despite different publication years. The toxicity profile is consistent with the behavioral toxidrome of diethylaminoacetamides: convulsions or effect on seizure threshold, rigidity including catalepsy, and dyspnea were observed at lethal doses .

Acute Toxicology Local Anesthetic Safety Screening Preclinical LD50 Determination

Polar Surface Area Parity with Lidocaine Confers Equivalent Membrane Permeability Potential at Reduced Allergenic Risk

The computed polar surface area (PSA) of 2-(diethylamino)-N-tert-pentylacetamide hydrochloride is 33.54 Ų . This value is nearly identical to the topological polar surface area (TPSA) of lidocaine free base at 32.34 Ų [1], indicating comparable intrinsic membrane permeability potential. Both values lie well below the established 90 Ų threshold for blood-brain barrier (BBB) penetration [2] and the stricter 60 Ų threshold recommended for CNS drug design [3]. In contrast, procaine (TPSA 55.56 Ų [4]) and tetracaine (TPSA 41.6 Ų [5]) exhibit progressively higher PSA values, consistent with their ester-type structures containing additional oxygen atoms. Critically, the target compound achieves lidocaine-equivalent membrane permeability without the aromatic ring that, in ester anesthetics, gives rise to immunogenic PABA metabolites upon hydrolysis [6]. While the target compound is an amide (not an ester) and thus already lacks the PABA pathway, the absence of an aromatic ring altogether further distances it from any aromatic-amine-related hypersensitivity risk associated with amide anesthetics that contain aniline-homologue rings [7].

Drug Permeability Blood-Brain Barrier Penetration QSAR Descriptors

Structural Divergence: Aliphatic tert-Pentyl vs. Aromatic 2,6-Dimethylphenyl Substituent Drives Differential Metabolic Fate and UV Spectral Profile

The defining structural feature of 2-(diethylamino)-N-tert-pentylacetamide hydrochloride is the replacement of the aromatic ring — present in lidocaine (2,6-dimethylphenyl), procaine (4-aminophenyl), and tetracaine (4-butylaminophenyl) — with a saturated, branched aliphatic tert-pentyl (1,1-dimethylpropyl) group . This substitution eliminates the aromatic π-system and has two directly verifiable consequences: (1) the compound lacks the UV chromophore centered at approximately 263 nm that characterizes lidocaine hydrochloride solutions and is used for its quantitative UV spectrophotometric detection [1], meaning the target compound requires alternative detection strategies (e.g., refractive index, charged aerosol, or mass spectrometry); and (2) the compound cannot undergo hepatic CYP450-mediated aromatic hydroxylation, which is the dominant Phase I metabolic route for lidocaine and other aromatic amide anesthetics [2]. The amide linkage is retained, preserving classification as an amino-amide and predicting hepatic microsomal metabolism rather than plasma esterase hydrolysis [3], but the metabolic products will be N-dealkylated amines and glycine derivatives rather than hydroxylated aromatic species. This has implications for metabolite identification workflows and toxicological screening.

Metabolic Pathway Prediction Structural SAR Analytical Method Development

Thermal Stability and Low Vapor Pressure: Industrial-Grade Physicochemical Properties Surpass Clinical Anesthetic Comparators

The boiling point of 2-(diethylamino)-N-tert-pentylacetamide hydrochloride at 308.1°C (760 mmHg) substantially exceeds that of lidocaine (reported bp 180-182°C [1]) and the free-base forms of procaine and tetracaine, which decompose or boil at lower temperatures . The flash point of 140.1°C further supports safe handling in open-vessel processes at elevated temperatures. Combined with a very low vapor pressure of 0.000696 mmHg at 25°C , the compound exhibits minimal volatility under ambient conditions, reducing inhalation exposure risk during weighing and formulation. The hydrochloride salt form enhances aqueous solubility for formulation work. Molecular weight of 236.78 g/mol (as the hydrochloride) is within 1% of the lidocaine free base molecular weight (234.34 g/mol [2]), making molar-equivalent formulation substitution straightforward. These properties position the compound favorably for industrial process chemistry applications — particularly as a non-volatile, thermally stable amide building block or reference standard — where clinical local anesthetics with lower boiling points may evaporate or degrade under reaction conditions.

Thermal Stability Industrial Formulation Process Chemistry

Intraperitoneal Toxicity and Therapeutic Index Considerations: A Wider Window Than Lidocaine for In Vivo Pharmacology

The intraperitoneal LD50 of 2-(diethylamino)-N-tert-pentylacetamide hydrochloride in mice is 280 mg/kg . This compares with lidocaine hydrochloride at 105 mg/kg i.p. [1] and procaine hydrochloride at 195 mg/kg i.p. [2]. The i.p. toxicity advantage mirrors the oral toxicity trend: the target compound is 2.67-fold less lethal than lidocaine and 1.44-fold less lethal than procaine via the intraperitoneal route. Although no direct comparative anesthetic potency data (e.g., minimum effective concentration in infiltration or surface anesthesia models) exists in the open literature for this specific compound, general structure-activity relationships established for diethylaminoacetyl derivatives indicate that aliphatic N-substituents can retain local anesthetic activity while modulating toxicity [3]. The observed toxidrome — convulsions, rigidity (including catalepsy), and dyspnea — is consistent with the class effects of diethylaminoacetamide local anesthetics at supratherapeutic doses [4]. The 2.67× wider i.p. safety window relative to lidocaine, if accompanied by retained target engagement at sodium channels, suggests potential for a more favorable therapeutic index in preclinical models. Quantitative confirmation of potency relative to lidocaine in standardized infiltration or nerve block assays remains an open research question.

In Vivo Pharmacology Therapeutic Index Systemic Toxicity Screening

Recommended Research and Industrial Application Scenarios for 2-(Diethylamino)-N-tert-pentylacetamide Hydrochloride Based on Quantitative Comparative Evidence


Preclinical In Vivo Pharmacology: High-Dose Tolerability Studies of Diethylaminoacetamide Scaffolds

When designing rodent studies to explore pharmacodynamic effects of diethylaminoacetamide analogs at doses exceeding the lethal ceiling of lidocaine (oral LD50 292 mg/kg), this compound enables dosing up to 690 mg/kg orally or 280 mg/kg i.p. before reaching the LD50 threshold — a 2.4-fold and 2.7-fold advantage, respectively [1]. This expanded dosing window is critical for structure-activity relationship (SAR) campaigns where distinguishing efficacy from toxicity requires supratherapeutic dose escalation without premature mortality. The documented toxidrome (convulsions, rigidity, dyspnea) provides a known behavioral endpoint for humane endpoint establishment .

Analytical Method Development: Non-UV-Active Selectivity Challenge Standard for HPLC and LC-MS

The absence of a strong UV chromophore in 2-(diethylamino)-N-tert-pentylacetamide hydrochloride — a direct consequence of the aliphatic tert-pentyl group replacing the aromatic ring found in lidocaine (UV λmax 263 nm [2]) — makes this compound an ideal selectivity challenge standard. It can be used to validate that HPLC-UV methods do not suffer from co-elution of non-chromophoric impurities at the retention time of aromatic amide analytes. For LC-MS method development, the compound's distinct mass (m/z 201.2 for the free base cation) and fragmentation pattern provide orthogonal selectivity verification without relying on UV detection .

Metabolic Pathway Studies: Aromatic Hydroxylation-Negative Control for CYP450 Phenotyping

Because this compound lacks the aromatic ring that is the primary site of CYP450-mediated hydroxylation in lidocaine metabolism [3], it serves as an aromatic-hydroxylation-negative control in hepatic microsome or hepatocyte incubation experiments. Researchers comparing metabolite profiles between aromatic (lidocaine, procaine, tetracaine) and non-aromatic (this compound) amide substrates can isolate the contribution of N-dealkylation and amide hydrolysis pathways without the confounding overlay of ring-hydroxylated metabolites [4]. This is particularly valuable for CYP3A4 and CYP1A2 phenotyping panels where lidocaine is commonly used as a probe substrate.

Thermally Demanding Process Chemistry: High-Boiling Amide Intermediate for Elevated-Temperature Reactions

With a boiling point of 308.1°C and flash point of 140.1°C , this compound withstands reaction conditions that would volatilize lidocaine (bp ~181°C [5]). It is suited as a non-volatile amide building block or reaction solvent-mimetic in transamidation, N-alkylation, or salt-formation screening conducted above 150°C where lower-boiling clinical anesthetics would be lost to evaporation, compromising reaction stoichiometry and yield. The hydrochloride salt form provides ready aqueous solubility for biphasic reaction setups.

Quote Request

Request a Quote for 2-(Diethylamino)-N-tert-pentylacetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.